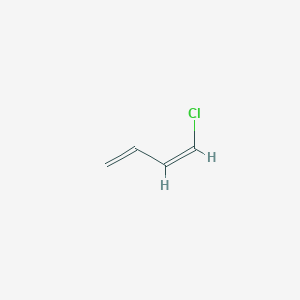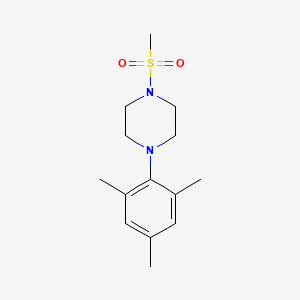
17BETA(H)-28-NORLUPANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17BETA(H)-28-NORLUPANE is a chemical compound that belongs to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound is characterized by a lupane skeleton, which is a pentacyclic triterpene framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17BETA(H)-28-NORLUPANE typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route may include cyclization reactions, oxidation, and reduction steps to form the lupane skeleton. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural sources, such as plants that contain lupane-type triterpenoids. Advanced techniques like chromatography and crystallization are used to purify the compound. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
17BETA(H)-28-NORLUPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the lupane skeleton, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted lupane derivatives. These products can exhibit different biological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
17BETA(H)-28-NORLUPANE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoids and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 17BETA(H)-28-NORLUPANE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 17BETA(H)-28-NORLUPANE include other lupane-type triterpenoids such as betulinic acid, lupeol, and betulin. These compounds share the lupane skeleton but differ in their functional groups and biological activities.
Uniqueness
This compound is unique due to its specific structure and the particular biological activities it exhibits
Eigenschaften
CAS-Nummer |
134623-57-7 |
|---|---|
Molekularformel |
C5H7NO3S |
Molekulargewicht |
0 |
Synonyme |
28-NORLUPANE (17BETA(H)/17A(H)) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




